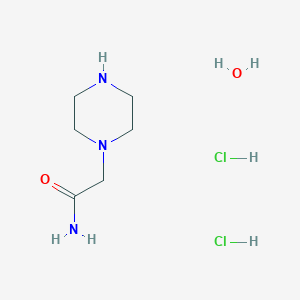

2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate

Description

2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate is a piperazine derivative with the molecular formula C₈H₁₈Cl₂N₄O·0.5H₂O. It consists of a piperazine ring linked to an acetamide group, stabilized as a dihydrochloride salt with a hemihydrate crystalline structure. This compound is primarily utilized in pharmaceutical research as an intermediate or active pharmaceutical ingredient (API) due to its solubility and stability in aqueous media. The dihydrochloride salt enhances bioavailability, while the hemihydrate form ensures consistent crystallinity during storage .

Properties

IUPAC Name |

2-piperazin-1-ylacetamide;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.2ClH.H2O/c7-6(10)5-9-3-1-8-2-4-9;;;/h8H,1-5H2,(H2,7,10);2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXWNTWASOLXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)N.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategies

Reductive amination serves as a foundational method for synthesizing piperazine-acetamide derivatives. In a representative procedure, 2-(piperazin-1-yl)ethanamine reacts with ketones or aldehydes in the presence of NaBH(OAc)₃ as a reducing agent. For instance, the synthesis of PA2 (a structurally related compound) involved reacting 2-(piperazin-1-yl)ethanamine with 1-methylpiperidin-4-one in acetonitrile, followed by trifluoroacetamide protection and subsequent deprotection. While this method achieves moderate yields (30–61%), scalability is limited by the need for column chromatography.

Nucleophilic Substitution Reactions

Patents disclose alternative routes using nucleophilic substitution. For example, N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide is synthesized via reaction of piperazine with N-haloacetyl-2,6-xylidine in aqueous HCl. Key steps include:

-

Step a : Piperazine (3 eq.) reacts with N-haloacetyl-2,6-xylidine (1 eq.) in water at 80°C for 2 hours.

-

Step b : Filtration at 60°C removes insoluble adducts, yielding a filtrate rich in the target compound.

This method achieves 70% yield with >97.5% purity after crystallization, demonstrating industrial viability.

Purification and Isolation Techniques

Solvent-Based Crystallization

Crude 2-piperazin-1-yl-acetamide derivatives are often purified using ethanol or methanol. For example, stirring a crude product in ethanol (25°C, 3 hours) followed by filtration and solvent evaporation under reduced pressure yields 71.7% pure product. Methanol under similar conditions achieves 70.1% yield. These methods effectively remove disubstituted by-products, as confirmed by LC-MS.

Acid-Base Extraction

Neutralization of acidic filtrates (pH >10) with NaOH facilitates phase separation. In one protocol, toluene is added to the neutralized mixture, and the organic layer is distilled to concentrate the product before cooling-induced crystallization. This step ensures high purity (>95%) by eliminating residual reactants.

Formation of Dihydrochloride Hemihydrate

Salt Formation with HCl

The dihydrochloride salt forms via protonation of the piperazine nitrogen atoms. In a typical procedure, gaseous HCl is introduced to a solution of the free base in anhydrous ethanol, followed by evaporation and recrystallization from water-ethanol mixtures. The hemihydrate stoichiometry arises from controlled crystallization conditions, where water molecules incorporate into the crystal lattice.

Crystallization Optimization

Key parameters for hemihydrate formation include:

-

Temperature : Slow cooling from 70°C to 0–5°C over 3 hours prevents polymorphism.

-

Seeding : Introducing seed crystals at 60°C ensures consistent crystal nucleation.

-

Solvent Choice : Toluene and dichloromethane are preferred for their low water miscibility, enhancing salt purity.

Analytical Characterization

Purity Assessment

HPLC and LC-MS are critical for detecting by-products (e.g., disubstituted acetamides). Reported purity levels exceed 97.5% for dihydrochloride salts, with melting points ranging from 101–104°C for intermediate forms.

Structural Confirmation

¹H/¹³C NMR and elemental analysis validate the hemihydrate structure. For example, elemental analysis of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide confirmed C: 68.21%, H: 8.38%, N: 17.22%, aligning with theoretical values.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, CH₃CN, RT | 30–61 | >95 | Mild conditions |

| Nucleophilic Substitution | H₂O, HCl, 80°C | 70 | >97.5 | Scalable, high purity |

| Solvent Crystallization | Ethanol, 25°C, 3 h | 71.7 | >99 | Removes by-products effectively |

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding N-oxides

Reduction: Can be reduced to primary amines using reducing agents like lithium aluminum hydride

Substitution: Participates in nucleophilic substitution reactions, especially at the piperazine ring

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: N-oxides of piperazine

Reduction: Primary amines

Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block in Organic Synthesis: The compound serves as a precursor in synthesizing various organic compounds due to its reactivity.

- Reagent in Chemical Reactions: It is utilized in numerous chemical reactions, including nucleophilic substitutions and oxidations.

2. Biology:

- Enzyme Kinetics Studies: The compound is employed to study enzyme activity and protein-ligand interactions, providing insights into biochemical pathways.

- Anticonvulsant Activity: Research has shown that derivatives of piperazine compounds exhibit anticonvulsant properties, suggesting potential therapeutic applications for epilepsy .

3. Medicine:

- Drug Development: 2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate is investigated for its potential role as a precursor in developing new pharmaceuticals.

- Therapeutic Effects: Studies indicate that it may have applications in treating conditions influenced by enzyme activity modulation .

4. Industry:

- Pharmaceutical Production: The compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its stability and reactivity.

Anticonvulsant Activity Study

A study evaluated twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity using animal models. The results indicated that some derivatives showed significant activity against maximal electroshock seizures, highlighting the potential of piperazine derivatives in epilepsy treatment .

Tankyrase Inhibition Research

Research into novel piperazine compounds has identified their role as tankyrase inhibitors, which are relevant in cancer treatment. These compounds can stabilize Axin proteins, promoting β-catenin degradation and potentially offering therapeutic avenues for Wnt signaling-related disorders .

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites

Receptor Modulation: Alters receptor activity by acting as an agonist or antagonist

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Molecular Formula | Substituents | CAS Number | Key Applications |

|---|---|---|---|---|

| 2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate | C₈H₁₈Cl₂N₄O·0.5H₂O | None (parent structure) | Not specified | Pharmaceutical intermediate |

| 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride | C₁₂H₁₈Cl₃N₃O | 4-Chlorophenyl group at C2 | 1252036-94-4 | Neuropharmacological research |

| N-Phenyl-2-(piperazin-1-yl)acetamide | C₁₂H₁₇N₃O | Phenyl group at N-position | 40798-95-6 | Chemical synthesis, toxicology studies |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | C₂₄H₂₇N₃O₄ | Fmoc-protected piperazine | 180576-05-0 | Peptide synthesis, solid-phase chemistry |

| Piperazine dihydrochloride hydrate | C₄H₁₀N₂·2HCl·xH₂O | No acetamide moiety | 142-64-3 | Veterinary antiparasitic agent |

Key Differences and Implications

Substituent Effects :

- The 4-chlorophenyl variant (CAS 1252036-94-4) exhibits enhanced lipophilicity, making it suitable for CNS-targeted drug development. Its chlorinated aromatic ring improves blood-brain barrier penetration compared to the parent compound .

- N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6) introduces steric hindrance at the nitrogen, reducing receptor-binding affinity but increasing metabolic stability .

Salt and Hydration Forms :

- The hemihydrate form of the parent compound ensures consistent crystallinity, whereas piperazine dihydrochloride hydrate (CAS 142-64-3) is hygroscopic, requiring stringent storage conditions to prevent deliquescence .

Functional Group Modifications :

- The Fmoc-protected derivative (CAS 180576-05-0) serves as a transient intermediate in peptide synthesis, contrasting with the permanent dihydrochloride salt in the parent compound .

Biological Activity

2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate (C6H13N3O•2HCl) is a chemical compound that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This compound is primarily utilized in studies related to enzyme inhibition, receptor modulation, and antimicrobial properties. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with acetic anhydride, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The general reaction conditions include:

- Temperature : Room temperature to 80°C

- Solvent : Water or ethanol

- Catalysts : None required

In industrial settings, the process is scaled up using large reactors with temperature control, followed by purification through crystallization and filtration.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to active sites of specific enzymes, thereby modulating their activity.

- Receptor Modulation : It can function as either an agonist or antagonist at various receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties associated with derivatives of piperazine compounds. For instance, a study reported that certain disubstituted piperazines exhibited potent antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Notably, some compounds were shown to be more effective than traditional antibiotics like ampicillin against these pathogens .

Anticonvulsant Activity

Research has also indicated potential anticonvulsant effects of piperazine derivatives. A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in animal models. The findings suggested that these compounds could provide protective effects against seizures, highlighting their therapeutic potential in epilepsy treatment .

Cancer Research

The compound has been investigated for its role in cancer therapy, particularly as a tankyrase inhibitor. Tankyrases are involved in the Wnt signaling pathway, which is crucial for tumor growth and progression. Inhibiting these enzymes can lead to reduced cancer cell proliferation and increased apoptosis in cancerous cells .

Comparative Analysis

In comparison with other similar compounds, this compound shows unique reactivity patterns and stability that make it particularly valuable in both research and industrial applications. Below is a comparison table highlighting key features:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| This compound | Piperazine derivative | Antimicrobial, Anticonvulsant |

| Piperazine | Basic piperazine structure | Less specificity |

| N-Acetylpiperazine | Acetylated derivative | Different reactivity |

Case Studies

- Antimicrobial Efficacy : A study evaluated several piperazine derivatives against bacterial strains. The results indicated that certain derivatives had enhanced activity against MRSA compared to standard treatments .

- Anticonvulsant Testing : In a controlled animal study, various derivatives were tested for their efficacy in reducing seizure frequency. Some compounds showed significant protective effects at specific dosages .

- Cancer Treatment Research : Investigations into the use of 2-Piperazin-1-yl-acetamide as a tankyrase inhibitor revealed promising results in reducing tumor cell viability in vitro, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 2-Piperazin-1-yl-acetamide dihydrochloride hemihydrate in pharmaceutical research?

- Methodological Answer : Thin-layer chromatography (TLC) is a standard technique for purity assessment. Use a mobile phase of triethylamine and pyridine dihydrochloride in a defined ratio, with UV detection at 254 nm to identify impurities. Pharmacopeial guidelines recommend pH testing (4.0–6.0) and water content analysis (<1.5%) to ensure compliance with regulatory standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Avoid exposure to oxidizers, as decomposition may release toxic gases (e.g., HCl, CO). Use personal protective equipment (PPE), including gloves and lab coats, and ensure proper ventilation. Store the compound at 2–8°C in airtight containers to prevent degradation .

Q. How can solubility challenges be addressed for this compound in aqueous and organic solvents?

- Methodological Answer : While the compound is poorly soluble in water, co-solvents like dimethyl sulfoxide (DMSO) or ethanol can enhance solubility. Pre-saturate solvents with nitrogen to minimize oxidation during dissolution. Solubility testing should be conducted at controlled temperatures (20–25°C) to ensure reproducibility .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction intermediates and transition states. Computational tools like ICReDD’s reaction path search methods integrate with experimental data to narrow optimal conditions (e.g., pH, temperature). This hybrid approach reduces trial-and-error experimentation and accelerates process development .

Q. What experimental strategies resolve contradictions between theoretical and observed reactivity in piperazine derivatives?

- Methodological Answer : Conduct kinetic studies under varied conditions (e.g., temperature, solvent polarity) to identify rate-limiting steps. Cross-validate computational predictions with spectroscopic data (e.g., NMR, IR) to pinpoint discrepancies. For example, unexpected byproducts from oxidation reactions may arise due to trace metal impurities, necessitating chelating agents in purification .

Q. How can degradation products of this compound be characterized under accelerated stability testing?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and HPLC-MS/MS to identify degradation products. Forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) can simulate long-term stability. Compare results with computational fragmentation patterns to confirm structural assignments .

Data Analysis and Experimental Design

Q. What statistical approaches are effective in analyzing dose-response relationships for 2-Piperazin-1-yl-acetamide derivatives in biological assays?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives. For high-throughput screens, machine learning algorithms (e.g., random forests) can prioritize compounds with optimal pharmacodynamic profiles .

Q. How can reaction engineering improve scalability in the synthesis of piperazine-based compounds?

- Methodological Answer : Continuous flow reactors enhance heat and mass transfer, reducing side reactions. Optimize parameters like residence time and catalyst loading using design of experiments (DoE). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates efficiently, achieving >98% purity in large-scale batches .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.